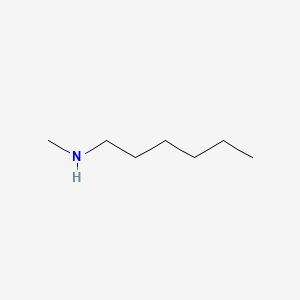

N-Methylhexylamine

Descripción

Historical Context and Early Research on Secondary Aliphatic Amines

The study of amines, organic derivatives of ammonia, dates back to the 19th century. Early research focused on understanding their basic nature, reactivity, and the influence of the alkyl or aryl groups attached to the nitrogen atom. byjus.comunacademy.com Secondary aliphatic amines, like N-methylhexylamine, were part of this foundational exploration.

Initial synthesis methods for unsymmetrical secondary aliphatic amines, including this compound, involved reactions such as the reaction of alkyl halides with primary amines or the reduction of amine-aldehyde adducts. orgsyn.org A notable early method is the Decker and Becker procedure, which was later modified to use dialkyl sulfates, offering a simpler and more cost-effective approach. orgsyn.orgorgsyn.org Another classic method for preparing N-methylamines is the Eschweiler-Clarke reaction, which involves reacting a primary amine with excess formaldehyde (B43269) and formic acid.

The physical properties of aliphatic amines were also a key area of early investigation. It was established that lower aliphatic amines are gases, while those with more carbon atoms, like this compound, are liquids at room temperature. byjus.comunacademy.com Their solubility in water decreases as the size of the hydrophobic alkyl chain increases. byjus.comunacademy.comblogspot.com

Significance of this compound as a Model Compound in Amine Chemistry

This compound serves as an excellent model compound for studying the chemical behavior of secondary aliphatic amines. Its structure allows for the investigation of several key reactions and properties:

Basicity: Like other amines, the lone pair of electrons on the nitrogen atom in this compound makes it a weak base, capable of reacting with acids to form salts. cymitquimica.comontosight.ai

Nucleophilicity: The nitrogen atom's lone pair also makes it a good nucleophile, enabling it to participate in various organic reactions, such as nucleophilic substitution.

Hydrogen Bonding: As a secondary amine, this compound can participate in intermolecular hydrogen bonding, which influences its physical properties like boiling point. byjus.comblogspot.compressbooks.pub Primary and secondary amines generally have higher boiling points than alkanes of similar molecular weight but lower than corresponding alcohols. blogspot.compressbooks.pub

Catalysis: The compound has been utilized in transition metal-catalyzed reactions, such as hydroamination. For instance, it participates in ruthenium- or palladium-catalyzed hydroamination reactions with alkenes. chemicalbook.com

The study of this compound has contributed to a deeper understanding of reaction mechanisms, such as the anti-Markovnikov regioselectivity observed in certain hydroamination reactions.

Overview of this compound's Role in Interdisciplinary Research

The utility of this compound extends beyond fundamental amine chemistry into various applied and interdisciplinary research fields.

This compound is a valuable building block and intermediate in the synthesis of more complex molecules. cymitquimica.com It is used in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. cymitquimica.com For example, it has been used in the synthesis of dialkyldithiocarbamato cadmium complexes. chemicalbook.comlookchem.com

In industrial settings, this compound and related compounds can function as corrosion inhibitors, surfactants, and solvents. cymitquimica.comgoogle.com Its ability to form a protective layer on metal surfaces makes it effective in preventing corrosion. cymitquimica.compavco.com It has also been employed as a structure-directing agent in the sol-gel synthesis of microporous mixed metal oxides. researchgate.net

In the realm of biochemistry, this compound is used to investigate amine metabolism and the interactions between enzymes and their substrates. Its ability to form hydrogen and ionic bonds with proteins makes it a useful probe for studying enzyme kinetics.

A significant area of pharmacological research involving this compound and its derivatives is the inhibition of fatty acid amide hydrolase (FAAH). rsc.org FAAH is an enzyme that breaks down endocannabinoids, and its inhibition can lead to analgesic and anti-inflammatory effects. rsc.org Studies have shown that derivatives of this compound can act as potent FAAH inhibitors. rsc.org Additionally, this compound has been found to inhibit the enzyme 5-α-reductase and the metabolic enzyme CYP2D6 in vitro. wikipedia.org

Current research continues to explore new applications for this compound and its derivatives. One emerging area is in the development of novel catalysts and materials. Its use as a template in the synthesis of nanomaterials with controlled pore sizes is an active field of investigation. researchgate.net

Furthermore, the ongoing exploration of its biological activities may lead to the discovery of new therapeutic applications. The synthesis and screening of libraries of compounds derived from this compound could unveil new drug candidates for a variety of diseases. pnas.org The development of green and sustainable synthetic methods for this compound and its derivatives is also a growing area of interest, focusing on recyclable catalysts and environmentally benign protocols like the Chan-Lam coupling reaction. rsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35161-70-7 |

| Molecular Formula | C₇H₁₇N cymitquimica.com |

| Molecular Weight | 115.22 g/mol |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 140-142 °C |

| Density | 0.76 g/mL at 25 °C |

| Refractive Index | n20/D 1.416 |

| SMILES | CCCCCCNC |

| InChI | 1S/C7H17N/c1-3-4-5-6-7-8-2/h8H,3-7H2,1-2H3 |

| InChIKey | XJINZNWPEQMMBV-UHFFFAOYSA-N |

Synthesis Methods for this compound

| Method | Reactants | Key Features |

| Reductive Amination | Hexylamine (B90201), Formaldehyde | Can achieve high yields, suitable for industrial applications. |

| Eschweiler-Clarke Reaction | Hexylamine, Formaldehyde, Formic Acid | Straightforward method, but may involve toxic reagents. |

| Decker and Becker Modification | Primary amine, Dialkyl sulfate (B86663) | Simpler and uses cheaper alkylating agents compared to the original method. orgsyn.orgorgsyn.org |

| Alkylation | Primary amine, Alkyl halide | A general method for preparing unsymmetrical secondary amines. orgsyn.org |

Structure

3D Structure

Propiedades

IUPAC Name |

N-methylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7-8-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJINZNWPEQMMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188658 | |

| Record name | Hexylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-70-7 | |

| Record name | Methylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24KKS9ZHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Approaches for N Methylhexylamine

Established Synthetic Routes

The synthesis of N-Methylhexylamine is primarily achieved through two well-established methods: the reductive amination of hexylamine (B90201) with formaldehyde (B43269) and the Eschweiler-Clarke reaction. Both pathways offer distinct advantages and are selected based on desired yield, purity, and process conditions.

Reductive Amination of Hexylamine with Formaldehyde

Reductive amination is a widely utilized method for synthesizing this compound. This process involves the reaction of hexylamine with formaldehyde in the presence of a reducing agent and a catalyst. masterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the secondary amine. masterorganicchemistry.comresearchgate.net

The choice of catalyst is crucial for the efficiency and selectivity of the reductive amination process. Nickel and palladium are the most commonly employed catalysts for this transformation.

Nickel Catalysts: Raney Nickel is a frequently used catalyst due to its high activity and cost-effectiveness. researchgate.net It promotes the hydrogenation of the in-situ formed imine under relatively mild conditions. Studies have shown that Raney Ni can be recovered and reused, although a slight decrease in yield may be observed in subsequent runs. researchgate.net Other nickel-based catalysts, often supported on materials like carbon, have also been developed to enhance performance. d-nb.info

Palladium Catalysts: Palladium, often supported on carbon (Pd/C), is another highly effective catalyst for reductive amination. rsc.org It generally offers high selectivity towards the desired secondary amine. However, when using formaldehyde, the formation of the tertiary amine (N,N-dimethylhexylamine) can be a competing reaction. rsc.orgencyclopedia.pub The performance of palladium catalysts can be influenced by the support material and the presence of promoters. frontiersin.org

The following table summarizes the performance of Nickel and Palladium catalysts in the reductive amination of hexylamine.

| Catalyst | Support | Key Performance Aspects |

| Nickel | Raney Ni | High activity, cost-effective, reusable. researchgate.net |

| Palladium | Carbon (Pd/C) | High selectivity, potential for tertiary amine formation as a byproduct. rsc.orgencyclopedia.pub |

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, solvent, and the stoichiometry of reactants.

The reaction is often carried out at elevated temperatures and pressures to facilitate both the imine formation and the subsequent hydrogenation. The choice of solvent can also influence the reaction rate and selectivity. While various organic solvents can be used, some modern "green chemistry" approaches explore the use of water as a solvent. encyclopedia.pubnih.gov

Optimization strategies often involve a careful balance of catalyst loading, hydrogen pressure, and reaction time to favor the formation of the desired this compound while minimizing over-methylation and other side reactions. d-nb.infonih.gov

Catalyst Systems and Their Performance (Nickel, Palladium)

Eschweiler-Clarke Reaction for N-Methylation

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines, including the synthesis of this compound. wikipedia.org This reaction utilizes excess formaldehyde and formic acid to achieve methylation. wikipedia.orgwikidoc.org

The mechanism of the Eschweiler-Clarke reaction begins with the formation of an iminium ion from the reaction of the amine (hexylamine) with formaldehyde. wikidoc.orgjk-sci.com Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine (this compound). wikidoc.orgyoutube.com The driving force for this step is the formation of carbon dioxide gas, which renders the reaction irreversible. wikipedia.orgwikidoc.org

A key feature of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage and does not proceed to form quaternary ammonium (B1175870) salts. wikipedia.orgwikidoc.org This is because a tertiary amine cannot form an imine or iminium ion with formaldehyde under these conditions. wikipedia.orgwikidoc.org However, when starting with a primary amine, the reaction can proceed to form the N,N-dimethylated product if an excess of formaldehyde and formic acid is used. name-reaction.com The primary by-product of the reaction is carbon dioxide. wikidoc.org

Both reductive amination and the Eschweiler-Clarke reaction are effective for synthesizing this compound, but they have distinct differences.

| Feature | Reductive Amination | Eschweiler-Clarke Reaction |

| Reagents | Hexylamine, formaldehyde, H₂ (or other reducing agent). | Hexylamine, excess formaldehyde, formic acid. wikipedia.orgwikidoc.org |

| Catalyst | Typically requires a metal catalyst (e.g., Ni, Pd). | Generally does not require a metal catalyst. |

| By-products | Water. researchgate.net Over-alkylation can lead to tertiary amines. rsc.org | Carbon dioxide. wikidoc.org Can also lead to over-methylation. name-reaction.com |

| Conditions | Often requires elevated pressure (H₂ gas). | Typically performed at or near boiling point in aqueous solution. wikipedia.org |

| Selectivity | Can be challenging to control mono-alkylation. rsc.orgfrontiersin.org | Generally provides good yields of the methylated amine. mdpi.com |

Reaction Mechanism and By-product Formation

Alkylation Reactions (e.g., using Dimethyl Sulfate)

Alkylation of primary amines represents a fundamental and classical approach to the synthesis of secondary amines like this compound. Among the various alkylating agents, dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a potent and historically significant reagent for methylation. wikipedia.org The reaction involves the nucleophilic attack of the primary amine, hexylamine, on the methyl group of dimethyl sulfate. This Sₙ2 reaction transfers a methyl group to the nitrogen atom of hexylamine, forming the desired this compound. wikipedia.org

The process is typically carried out in a suitable solvent and may require the presence of a base to neutralize the sulfuric acid byproduct that is formed during the reaction. A general reaction scheme involves reacting hexylamine with dimethyl sulfate, often under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize side reactions. google.com One embodiment of this type of reaction involves the initial formation of an imine, which is then methylated by dimethyl sulfate, followed by pH adjustment to isolate the product.

Scope and Limitations for this compound Synthesis

The reactivity of the N-methylated product is often higher than the starting primary amine, which exacerbates the issue of controlling the reaction to stop at the mono-alkylation stage. rsc.org Furthermore, the substrate scope can be limited, and the reaction conditions must be carefully optimized to favor the formation of the secondary amine. liv.ac.uk Another major limitation is the high toxicity and carcinogenic nature of dimethyl sulfate, which necessitates stringent handling precautions and raises environmental concerns, steering modern synthetic chemistry towards greener alternatives. wikipedia.orgliv.ac.uk

Comparison with Other N-Methylation Reagents

Dimethyl sulfate is one of several reagents available for N-methylation. Its alternatives vary in reactivity, selectivity, cost, and environmental impact. Other common methods include the use of methyl iodide, reductive amination with formaldehyde, and greener reagents like dimethyl carbonate. liv.ac.uk

Methyl Iodide: Similar to dimethyl sulfate, methyl iodide is a highly reactive methylating agent but also suffers from issues of over-methylation and toxicity. liv.ac.uk

Reductive Amination (Eschweiler-Clarke Reaction): This method uses formaldehyde in the presence of a reducing agent, typically formic acid. liv.ac.uk It is a classical method that can be effective for producing N-methylamines. However, it often requires excess reagents and can produce by-products.

"Green" Reagents: In recent years, reagents like dimethyl carbonate and methanol (B129727) have emerged as more environmentally friendly alternatives. liv.ac.uk These reagents are less toxic, and their reactions can be designed to produce less harmful byproducts. For instance, using methanol as a C1 source in the presence of a suitable catalyst produces only water as a byproduct. researchgate.net Carbon dioxide, in conjunction with a reducing agent like H₂, is also being explored as a sustainable methyl source. shokubai.org

| Methylating Reagent | Typical Reaction Type | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Dimethyl Sulfate | Sₙ2 Alkylation | High reactivity, low cost | Highly toxic, carcinogenic, risk of over-methylation | wikipedia.orgliv.ac.uk |

| Methyl Iodide | Sₙ2 Alkylation | High reactivity | Toxic, risk of over-methylation, expensive | liv.ac.uk |

| Formaldehyde/Formic Acid | Reductive Amination | Well-established method | Can require excess reagents, potential for by-products | liv.ac.uk |

| Dimethyl Carbonate | Green Methylation | Low toxicity, environmentally benign | Lower reactivity, may require catalyst and higher temperatures | liv.ac.uk |

| Methanol | Borrowing-Hydrogen Catalysis | Low cost, low toxicity, produces water as byproduct | Requires specific catalysts (e.g., transition metals) | researchgate.net |

| Carbon Dioxide (with H₂) | Reductive Methylation | Sustainable C1 source, utilizes greenhouse gas | Requires effective catalysts, may have selectivity issues | shokubai.org |

Novel and Sustainable Synthetic Strategies

The drive towards green and efficient chemical manufacturing has spurred the development of novel synthetic routes that overcome the limitations of classical methods. These strategies prioritize sustainability, selectivity, and safety.

Enantioselective Synthesis of this compound and Derivatives

While this compound itself is not chiral, the principles of enantioselective synthesis are critical for producing its chiral derivatives, which may have applications in pharmaceuticals and materials science. Synthesizing chiral amines with high enantiomeric purity is a significant challenge in organic chemistry. frontiersin.org Modern methods often employ catalysis, using either chiral metal complexes or enzymes to control the stereochemical outcome of the reaction.

Strategies such as the enantioselective Chan–Lam coupling, which forms C–N bonds, represent the state-of-the-art in creating chiral amines with high enantiomeric excess. rsc.org Another powerful approach is the hydroaminoalkylation of alkenes, where a catalyst, such as a titanium complex, facilitates the addition of an amine across a double bond with high regioselectivity and, potentially, enantioselectivity if a chiral catalyst is employed. rsc.org These advanced methods provide pathways to optically active amine derivatives that are difficult to access through traditional synthetic routes.

Biocatalytic Approaches and Enzymatic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. nih.govmdpi.com The use of enzymes offers numerous advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact due to the biodegradable nature of the catalysts. mdpi.comnih.gov

For the synthesis of this compound and its derivatives, several classes of enzymes could be employed:

Transaminases (TAs): These enzymes can synthesize amines by transferring an amino group from a donor molecule to a ketone or aldehyde substrate.

Reductive Aminases (RedAms): These enzymes catalyze the direct reductive amination of a carbonyl compound with an amine, offering a direct and atom-efficient route.

Ene-reductases: Engineered versions of these enzymes can be used for the enantioselective hydroamination of alkenes. nih.gov

These biocatalytic processes can be integrated into multi-enzyme cascades, allowing for the synthesis of complex molecules in a one-pot reaction, which significantly improves process efficiency. frontiersin.org The high selectivity of enzymes often eliminates the need for the protection and deprotection steps common in classical chemical synthesis, leading to shorter, more efficient, and "greener" synthetic routes. frontiersin.orgrsc.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100°C, often considered "green solvents" due to their negligible vapor pressure, which reduces air pollution and workplace exposure to volatile organic compounds (VOCs). researchgate.netcore.ac.uk Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive media for chemical reactions. mdpi.comresearchgate.net

In the context of this compound synthesis, ionic liquids can serve several roles:

As Solvents: They can replace volatile and often toxic organic solvents, improving the safety and environmental profile of the synthesis. encyclopedia.pub

As Catalysts or Co-catalysts: The specific ions in an IL can interact with reactants or catalysts, potentially enhancing reaction rates and selectivity.

In Biphasic Systems: The combination of an ionic liquid with an aqueous phase can be particularly effective for biocatalytic reactions. mdpi.com The enzyme can function in the aqueous phase while the substrate and product are partitioned in the ionic liquid phase, simplifying product extraction and enzyme recycling.

The synergy between biocatalysts and ionic liquids represents a promising frontier for developing highly sustainable and efficient processes for the synthesis of amines like this compound. mdpi.com

Considerations for Minimizing Hazardous By-products and Waste

The synthesis of this compound and its derivatives necessitates a strong focus on green chemistry principles to mitigate environmental impact. Traditional methods can involve reagents and generate by-products that are hazardous, making waste minimization and detoxification a priority. jetir.org Key considerations in developing more sustainable synthetic protocols include the prevention of waste, maximizing atom economy, and the use of safer solvents and reagents. mlsu.ac.in

One of the primary methods for synthesizing this compound is reductive amination, which can be optimized to be more environmentally friendly. However, other methods, such as those involving alkylating agents like dimethyl sulfate, are noted to pose risks due to the reagent's toxicity. orgsyn.org The classic Eschweiler-Clarke reaction, another route to N-methylamines, uses formic acid and excess formaldehyde and can produce by-products that require careful management.

Modern approaches focus on several key areas to reduce hazardous outputs:

Catalyst Selection : Utilizing efficient catalysts, such as nickel or palladium for reductive amination, can lead to higher yields and selectivity, thereby reducing the formation of unwanted by-products. Catalytic processes are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled.

Safer Solvents and Reagents : A major source of chemical process pollution is the use of conventional organic solvents, which are often toxic and volatile. nih.gov Green chemistry encourages their replacement with safer alternatives like water, ionic liquids, or supercritical fluids, or even performing reactions in solvent-free conditions (mechanochemistry). nih.gov For instance, developing processes that avoid toxic reagents like dimethyl sulfate is a crucial step towards sustainable production.

Process Optimization : Adjusting reaction parameters such as temperature and pressure can minimize energy consumption and reduce waste. mlsu.ac.in Conducting reactions at ambient temperature and pressure is an ideal goal of green chemistry. mlsu.ac.in

Waste as a Resource : Designing synthetic pathways where any by-products are non-toxic and can ideally be repurposed is a core principle. The ultimate goal is to design processes where all atoms from the starting materials are incorporated into the final product (atom economy). mlsu.ac.in

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable methods that significantly reduce the generation of hazardous waste and by-products.

Synthesis of this compound Derivatives and Analogs

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules and derivatives. Its secondary amine functionality allows it to participate in a wide range of chemical transformations, leading to compounds with applications in various fields of chemical research.

Preparation of N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine Hydrochloride

A specific synthesis for N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine Hydrochloride is not readily detailed in the surveyed literature. However, the synthesis of structurally similar chloroethylamine hydrochloride derivatives is well-documented and provides a basis for a potential synthetic route. For example, the preparation of N-Benzyl-N-methyl-chloroethylamine Hydrochloride is achieved by treating N-benzyl-N-methyl ethanolamine (B43304) with thionyl chloride. prepchem.com The reaction yields the desired product as a solid after purification. prepchem.com

A general approach for synthesizing such compounds involves the reaction of the corresponding N-substituted ethanolamine with a chlorinating agent like thionyl chloride or reacting the parent amine with a suitable chloroalkyl halide. prepchem.com For the target molecule, a plausible precursor would be N-methyl-6-chloro-1-hexanol, which could then be further modified. The synthesis of 2-chloroethylamine (B1212225) hydrochloride itself can be accomplished by reacting 2-hydroxyethylamine hydrochloride with thionyl chloride, often using a carboxylic acid in substoichiometric amounts as a solvent. google.com

| Example Synthesis of a Chloroethylamine Derivative | |

| Product | N-Benzyl-N-methyl-chloroethylamine Hydrochloride |

| Reactants | N-benzyl-N-methyl ethanolamine, Thionyl chloride |

| Process Summary | N-benzyl-N-methyl ethanolamine is added dropwise to thionyl chloride at 0°C. The mixture is stirred and then refluxed with anhydrous ethanol. The product is concentrated and triturated with ether. |

| Yield | 94% |

| Reference | prepchem.com |

Incorporation of this compound into Complex Molecular Scaffolds (e.g., Pyrrolidines, Uracil (B121893) Urea (B33335) Derivatives)

This compound is a valuable reagent for constructing larger, more complex molecular frameworks, including heterocyclic structures like pyrrolidines and functionalized derivatives such as uracil ureas.

Pyrrolidine Derivatives: this compound is used in titanium-catalyzed intermolecular hydroaminoalkylation reactions. rsc.orgrsc.org When reacted with alkenes like α-methylstyrene or (E)-β-methylstyrene, it forms δ-alkenylamine derivatives. rsc.orgrsc.org These derivatives are highlighted as promising substrates for the subsequent synthesis of cis-N-methyl-2,5-disubstituted pyrrolidines, demonstrating a pathway to complex cyclic amines. rsc.orgrsc.org Additionally, this compound has been incorporated into encoded combinatorial libraries of highly functionalized pyrrolidines, showcasing its utility in high-throughput synthesis and screening. researchgate.netpnas.org

Uracil Urea Derivatives: this compound is used to synthesize N-hexyl-N-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide, a type of uracil urea derivative. rsc.orgrsc.orgrsc.org The synthesis involves a multi-step process where uracil is first treated with triphosgene (B27547), a phosgene (B1210022) substitute, in the presence of a base like sodium hydride or DMAP. rsc.orgrsc.orgrsc.org The resulting intermediate is then reacted with this compound to yield the final product. rsc.orgrsc.orgrsc.org These reactions are crucial in medicinal chemistry for creating libraries of compounds for biological screening. rsc.org

| Synthesis of N-hexyl-N-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide | |

| Starting Materials | Uracil, Triphosgene, this compound |

| Key Reagents/Catalysts | Pyridine, DMAP (4-Dimethylaminopyridine) |

| Reaction Steps | 1. Uracil is reacted with triphosgene in a pyridine/toluene solvent mixture at low temperature. 2. The reaction is warmed to room temperature before this compound is added. |

| Purification | Flash chromatography on silica (B1680970) gel. |

| Yield | 5% |

| Reference | rsc.org |

Synthesis as Precursors for Nanocrystal Formation (e.g., Copper Sulfide)

This compound is a key component in the synthesis of single-source precursors for the production of metal sulfide (B99878) nanocrystals. This approach offers a controlled route to high-quality nanomaterials.

Specifically, this compound is used to prepare the precursor bis(N-methyl-N-hexyldithiocarbamato)copper(II), [Cu(S2CNMeHex)2]. ajol.info This is achieved by reacting this compound with carbon disulfide in the presence of sodium hydroxide, followed by the addition of a copper salt like copper sulphate. ajol.info

This single-source precursor is then used in the synthesis of copper(I) sulfide (Cu2S) nanocrystals. ajol.info The process involves the thermolysis of the precursor in a high-boiling point coordinating solvent, such as tri-n-octylphosphine oxide (TOPO). ajol.info The reaction temperature is a critical parameter, with decomposition into bulk copper sulfide observed at higher temperatures (e.g., 250°C), while lower temperatures (e.g., 180-200°C) can yield the desired nanocrystals. ajol.info This method has also been extended to create other metal sulfide nanoparticles, such as platinum sulfide (PtS) and palladium sulfide (PdS), from their respective dithiocarbamate (B8719985) complexes derived from this compound.

| Synthesis of Copper Sulfide Nanocrystal Precursor | |

| Precursor | [Cu(S2CNMeHex)2] |

| Reactants | This compound, Carbon disulfide, Sodium hydroxide, Copper sulphate |

| Process Summary | This compound and carbon disulfide are reacted in dioxane/water with sodium hydroxide. An aqueous solution of copper sulphate is then added dropwise. |

| Reference | ajol.info |

| Nanocrystal Synthesis | |

| Product | Copper(I) Sulfide (Cu2S) Nanocrystals |

| Method | Thermolysis of the precursor in Tri-n-octylphosphine oxide (TOPO) and Tri-n-octylphosphine (TOP). |

| Conditions | Heated to ~200°C for 15 minutes. |

| Reference | ajol.info |

Advanced Spectroscopic and Chromatographic Characterization of N Methylhexylamine in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the unambiguous structural determination of N-Methylhexylamine. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the molecular framework and deduce its conformational preferences.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides definitive information about the chemical environment of hydrogen atoms within the this compound molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different proton groups are well-resolved. rsc.org The N-methyl group protons appear as a distinct singlet, while the protons on the hexyl chain exhibit characteristic multiplets and coupling patterns that allow for their precise assignment.

A representative analysis of the ¹H NMR spectrum shows a singlet for the N-CH₃ protons at approximately 2.42 ppm. rsc.org The protons on the carbon adjacent to the nitrogen (CH₂-NH) appear as a multiplet around 2.53-2.58 ppm. rsc.org The remaining methylene (B1212753) groups of the hexyl chain (4 CH₂) resonate as a complex multiplet between 1.26 and 1.50 ppm, and the terminal methyl group (CH₃) of the hexyl chain appears as a multiplet around 0.86-0.91 ppm. rsc.org The broadness of N-H proton signals, often observed between δ 0.5 and 5 ppm for secondary amines, is influenced by factors like solvent, concentration, and hydrogen bonding.

| Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| CH₃ (Hexyl) | 0.86 - 0.91 | Multiplet |

| (CH₂)₄ | 1.26 - 1.50 | Multiplet |

| N-CH₃ | 2.42 | Singlet |

| CH₂-N | 2.53 - 2.58 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, confirming the connectivity and integrity of the carbon skeleton. While specific ¹³C NMR data for this compound is not extensively published in isolation, data from closely related structures and derivatives provide valuable insights. For instance, in derivatives like N-hexyl-N-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide, the carbon signals of the N-methyl and hexyl groups can be clearly identified. rsc.org In general, for aliphatic amines, the carbon atom attached to the nitrogen (α-carbon) is deshielded and appears further downfield compared to the other carbons in the alkyl chain. The chemical shifts for the hexyl chain carbons typically range from approximately 14 ppm for the terminal methyl group to over 50 ppm for the carbon bonded to the nitrogen.

| Carbon Assignment | Anticipated Chemical Shift Range (δ, ppm) |

| C6 (Terminal CH₃) | ~14 |

| C2, C3, C4, C5 | ~22 - 32 |

| N-CH₃ | ~34 - 36 |

| C1 (CH₂-N) | ~49 - 54 |

Advanced NMR Techniques for Conformational Analysis

The conformational flexibility of this compound can be investigated using advanced NMR techniques. Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) provide through-space correlations between protons, offering insights into the molecule's three-dimensional structure and dynamic processes in solution. ualberta.carsc.org

A study involving the interaction of this compound with α-cyclodextrin utilized NMR to probe the geometry of the inclusion complex. acs.org The results indicated that while the hexyl chain of the amine is accommodated within the cyclodextrin (B1172386) cavity, the N-methyl group remains outside. acs.org This finding, which has implications for understanding intermolecular interactions, was derived from analyzing changes in chemical shifts and through-space interactions observable by advanced NMR methods. These techniques are crucial for studying how this compound and similar flexible molecules adapt their shape when interacting with other chemical entities. acs.orgauremn.org.br

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation, identification, and quantification of this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a robust method for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

In a study detailing the monomethylation of hexylamine (B90201), GC was used to monitor the reaction progress and product distribution. rsc.org The identity of the this compound peak, which had a retention time of 3.81 minutes under the specified conditions, was confirmed by GC-MS. rsc.org The mass spectrometer provides definitive identification by matching the fragmentation pattern of the analyte to that of a known standard or library spectrum. This makes GC-MS an essential tool for verifying the purity of synthesized this compound and identifying it in reaction mixtures. rsc.orgethz.ch

| Parameter | Reported Value/Finding | Reference |

| Analytical Technique | Gas Chromatography (GC) | rsc.org |

| Column | Not specified, but suitable for amine analysis | rsc.org |

| Retention Time | 3.81 min | rsc.org |

| Identification | Confirmed by GC-MS | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally suited for analyzing non-volatile compounds and for detecting trace amounts of substances in complex matrices, such as biological fluids or dietary supplements. lcms.czthermofisher.com LC separates compounds in a liquid mobile phase, making it compatible with a wide range of molecules, including amines that may require derivatization for GC analysis. thermofisher.com

LC-MS, particularly when using tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity, which is critical for trace analysis and metabolite identification. hhu.denih.gov This technique has been employed to detect and quantify various amines in dietary supplements. researchgate.net For example, a validated Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) method was developed for the quantification of the related compound 1,3-dimethylbutylamine (B105974) (DMBA). researchgate.net Similar methodologies can be applied to this compound for its detection and quantification in various samples, including for pharmacokinetic studies or for screening products for undeclared ingredients. The use of isotopically labeled internal standards in LC-MS assays can ensure high accuracy and precision in quantitative measurements. mdpi.com

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a molecule with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the confident determination of the elemental formula of a compound.

The molecular formula of this compound is C₇H₁₇N. lookchem.com Using the monoisotopic masses of the most abundant isotopes of carbon (¹²C = 12.0000 Da), hydrogen (¹H = 1.0078 Da), and nitrogen (¹⁴N = 14.0031 Da), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This precise mass is a unique identifier for the compound. In practice, HRMS instruments like Time-of-Flight (TOF) analyzers are used to measure the mass-to-charge ratio (m/z) of the ionized this compound. youtube.com The measured accurate mass can then be compared to the theoretical value to confirm the compound's identity and elemental composition. nih.govpubcompare.ai This technique is also invaluable for identifying and quantifying impurities and degradation products, even at trace levels.

For instance, in a complex mixture, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov The high resolving power of these instruments allows for the separation of ions with very similar m/z values, ensuring that the detected mass corresponds specifically to this compound. nih.gov This capability is crucial for confirming the structural integrity of the compound in various research applications.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining an infrared spectrum. acs.org For this compound, the FTIR spectrum provides clear evidence of its key functional groups. As a secondary amine, it exhibits a characteristic N-H stretching vibration. This peak is typically observed in the region of 3300-3500 cm⁻¹. Additionally, the spectrum will show strong C-H stretching absorptions from the hexyl and methyl groups, which are typically found in the 2850-3000 cm⁻¹ range. The presence and position of these absorption bands allow for the confirmation of the amine and aliphatic components of the this compound molecule. The NIST WebBook provides a reference gas-phase IR spectrum for n-Hexylmethylamine. nist.gov

The following table summarizes the expected characteristic FTIR absorption bands for this compound:

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 |

| C-H (Alkane) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1250 - 1020 |

| N-H | Bend | 1650 - 1580 |

Chromatographic Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed for its analysis, purification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. cphi-online.com In HPLC, the compound is dissolved in a solvent (the mobile phase) and passed through a column containing a stationary phase. The differential interactions of the analyte with the stationary phase lead to its separation from other components in the sample.

For this compound, reversed-phase HPLC is a common method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile. sielc.com To improve peak shape and prevent tailing, which can occur due to the interaction of the basic amine with residual silanol (B1196071) groups on the silica-based packing, a modifier like dimethylhexylamine can be added to the mobile phase. lctsbible.comcurrentseparations.com The purity of this compound can be determined by HPLC coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, with purities of at least 95% being confirmed in research settings. acs.org

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. chembuyersguide.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information. gdut.edu.cn

Due to the polar nature of amines, which can lead to poor peak shape and adsorption on the column, derivatization is often employed. researchgate.net This process involves chemically modifying the amine to make it more volatile and less polar. Common derivatization methods for amines in GC analysis include acylation and silylation. researchgate.net However, direct analysis of this compound is also possible using specialized columns designed for amine analysis. restek.com GC-MS is a widely used method for detecting and quantifying amines in various matrices, including atmospheric samples. gdut.edu.cn

Solid-Phase Extraction (SPE) for Preconcentration and Derivatization in Environmental Samples

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a large volume of solution, such as an environmental water sample. rsc.org For the analysis of this compound in environmental matrices, SPE can be used to both preconcentrate the analyte and facilitate its derivatization. libretexts.org

In a typical SPE procedure for amines, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.gov After washing away interferences, the retained this compound can be eluted with a small volume of a suitable solvent. This process not only concentrates the analyte but also cleans up the sample, which is crucial for sensitive analysis by techniques like HPLC or GC. researchgate.net Furthermore, derivatization can be performed directly on the SPE cartridge, which can improve the efficiency and speed of the analytical method. libretexts.orgresearchgate.net For instance, a derivatizing agent can be passed through the cartridge to react with the bound amine, and the resulting derivative is then eluted for analysis. libretexts.org This approach has been successfully used for the analysis of various amines in water samples. researchgate.net

Biochemical and Pharmacological Investigations of N Methylhexylamine

N-Methylhexylamine, a simple aliphatic amine, has been the subject of biochemical and pharmacological studies to understand its interactions with key enzymes involved in metabolic and signaling pathways. Research has particularly focused on its potential to modulate the activity of Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidases (MAOs), enzymes crucial for the degradation of endocannabinoids and monoamine neurotransmitters, respectively.

Enzyme Interactions and Modulation

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the hydrolysis of fatty acid amides, including the endocannabinoid anandamide (B1667382). nih.gov The inhibition of FAAH is a therapeutic strategy to enhance endocannabinoid signaling, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov

While direct inhibitory data for this compound on FAAH is not extensively detailed in the reviewed literature, studies on related N-alkylamides and other lipophilic amines provide insights into potential inhibitory mechanisms and structure-activity relationships (SAR). The inhibition of FAAH often involves the interaction of the inhibitor with the enzyme's catalytic serine nucleophile. mdpi.com For N-alkylcarbamates, a significant correlation has been found between FAAH inhibition and the inhibition of anandamide cellular uptake. nih.gov

SAR studies on various classes of FAAH inhibitors have highlighted several key features for potent inhibition:

Lipophilic Chain: The length and nature of an alkyl chain significantly influence potency. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which also interact with FAAH, the potency of alkyl amines was modulated by the chain length, with longer chains showing stronger activity. nih.gov

Electrophilic Group: Many potent FAAH inhibitors possess an electrophilic carbonyl group that interacts with the catalytic Ser241 residue of the enzyme. rsc.org

Activating Heterocycle: The presence of an activating heterocycle can enhance the electrophilic character of the reactive carbonyl group, thereby increasing inhibitory potency. nih.gov

Studies on uracil (B121893) urea (B33335) derivatives have shown that modifications to an N-hexyl chain can significantly impact FAAH inhibition. rsc.org For example, replacing the alkyl chain with phenylalkyl or biphenyl (B1667301) groups can improve both inhibitory potency and selectivity. rsc.org This suggests that while the hexyl group of this compound provides a lipophilic tail that can fit into the acyl chain-binding channel of FAAH, modifications to the amine headgroup or the chain itself would likely be necessary to achieve potent and selective inhibition.

The inhibition of FAAH leads to an increase in the levels of endocannabinoids, most notably anandamide (AEA). patsnap.comnih.gov This elevation of endogenous cannabinoid tone is the primary mechanism through which FAAH inhibitors exert their therapeutic effects. nih.gov By preventing the breakdown of AEA, FAAH inhibitors can potentiate its actions at cannabinoid receptors, leading to a range of beneficial physiological responses. patsnap.comd-nb.info

The therapeutic potential of FAAH inhibition is broad, with possible applications in the treatment of:

Pain and Inflammation: FAAH inhibitors have demonstrated analgesic and anti-inflammatory properties in various preclinical models. nih.govnih.gov

Anxiety and Depression: By modulating the endocannabinoid system, FAAH inhibitors have shown anxiolytic and antidepressant-like effects. nih.govd-nb.info

The development of FAAH inhibitors, including derivatives of simple alkylamines, represents a promising avenue for novel therapeutics that can harness the body's own endocannabinoid system. delveinsight.com

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters and xenobiotic amines. researchgate.netwikipedia.org There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. nih.gov

A study on a thermostable bacterial monoamine oxidase from Thermoanaerobacterales bacterium (MAOTb) has provided significant insights into the interaction of this compound with this class of enzymes. researchgate.net Substrate screening revealed that MAOTb is most efficient with n-alkylamines, with n-heptylamine being the optimal substrate. researchgate.net this compound was also identified as a good substrate for this enzyme. researchgate.net

Kinetic analysis of various n-alkylamines with MAOTb was performed by monitoring oxygen consumption. The Michaelis-Menten parameters for selected substrates are presented in the table below.

Table 1: Steady-State Kinetic Parameters of MAOTb with Various n-Alkylamine Substrates

| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (s⁻¹·mM⁻¹) |

|---|---|---|---|

| n-Butylamine | 1.1 ± 0.2 | 1.3 ± 0.1 | 1.2 |

| n-Pentylamine | 0.6 ± 0.1 | 2.1 ± 0.1 | 3.5 |

| n-Hexylamine | 0.4 ± 0.1 | 2.5 ± 0.1 | 6.3 |

| This compound | 0.5 ± 0.1 | 1.9 ± 0.1 | 3.8 |

| n-Heptylamine | 0.3 ± 0.1 | 2.6 ± 0.1 | 8.7 |

Data derived from studies on a thermostable bacterial monoamine oxidase (MAOTb). researchgate.net

The data indicates that this compound is a competent substrate for MAOTb, with a catalytic efficiency (kcat/KM) comparable to that of n-pentylamine. The enzyme exhibits a preference for longer alkyl chains, with n-heptylamine showing the highest catalytic efficiency.

The crystal structure of the bacterial MAOTb has been resolved at 1.5 Å, revealing a high degree of structural similarity to human MAO-A and MAO-B. researchgate.net Despite the enzymes sharing approximately 70% sequence identity, there are key differences in their active site structures that determine substrate and inhibitor selectivity. nih.gov

The active site of MAOTb closely resembles the architecture of human MAO-A. researchgate.net However, a significant difference is the lack of a C-terminal membrane-anchoring helix in the bacterial enzyme, which allows it to be a soluble protein. researchgate.net In contrast, human MAOs are anchored to the mitochondrial membrane. researchgate.netnih.gov

Furthermore, MAOTb possesses a slightly different active site access tunnel compared to its human counterparts, which may account for its specificity towards long aliphatic amines like this compound. researchgate.net The active site of human MAO-A is a single hydrophobic cavity, while MAO-B has a bipartite cavity with an entrance and a substrate cavity separated by a "gatekeeper" residue. nih.gov The more open entrance to the catalytic site in MAOTb may facilitate the binding of n-alkylamines. nih.gov The inner part of the active site cavity, which contains the substrate amine binding site formed by two tyrosine residues, is highly conserved between MAOTb and human MAOs. nih.gov

This structural homology, coupled with the kinetic data, suggests that this compound could also be a substrate for human MAOs, although its specific affinity and turnover rate with the human isoforms would require direct investigation. The protonated form of the amine is generally considered the substrate for MAO. nih.gov

Substrate Specificity and Kinetic Analysis with Bacterial MAOs

Influence on Other Amine-Metabolizing Enzymes

This compound's interaction with amine-metabolizing enzymes extends beyond monoamine oxidase (MAO) and dopamine (B1211576) β-hydroxylase (DBH). Research indicates that it can influence the activity of other enzymes involved in amine metabolism. For instance, this compound has been shown to affect fatty acid amide hydrolase (FAAH), an enzyme responsible for breaking down endocannabinoids. Derivatives of this compound have been investigated as potential FAAH inhibitors, which could have implications for pain management and anti-inflammatory treatments.

Metabolic Pathways and Biotransformation

The biotransformation of this compound involves several key metabolic pathways, including oxidation and demethylation processes, which are crucial for its breakdown and elimination from the body.

Amine Oxidation and Methylation Pathways

The metabolism of this compound can proceed through amine oxidation and methylation. The amine group of this compound is a key site for metabolic reactions. The body utilizes enzymes to modify this group, facilitating the compound's breakdown. Once administered, histamine (B1213489), a related biogenic amine, is almost exclusively metabolized through methylation or oxidation. The enzyme histamine-N-methyltransferase (HMT) methylates histamine using S-adenosyl-L-methionine as a cofactor. The resulting product is then a substrate for monoamine oxidase-B (MAO-B) and other amine oxidases. Similarly, primary arylamines can undergo N-methylation, a step that may be critical for their metabolic activation, as the resulting N-methylarylamines are more readily N-oxygenated by microsomal flavin-containing monooxygenase. nih.gov

N-Dealkylation and O-Demethylation Mechanisms

N-dealkylation, the removal of an N-alkyl group, is a significant metabolic pathway for many compounds containing amine groups and is primarily catalyzed by cytochrome P450 enzymes. nih.gov This process is essential in the metabolism of various xenobiotics. nih.gov For instance, the metabolism of the drug verapamil (B1683045) heavily involves N-dealkylation and O-demethylation. chemicalbook.com The process of demethylation involves the removal of a methyl group from a molecule. wikipedia.org In biochemical contexts, enzymes like cytochrome P450 can catalyze the oxidative demethylation of N-methyl groups. wikipedia.org This reaction proceeds through hydroxylation, targeting the slightly weakened C-H bonds of methylamines. wikipedia.org Specifically for this compound, oxidative N-dealkylation can occur, leading to the formation of hexylamine (B90201) and formaldehyde (B43269).

Microbial Transformation Models (e.g., Cunninghamella blakesleeana) for Mammalian Metabolism Mimicry

The fungus Cunninghamella blakesleeana is frequently used as a microbial model to simulate and predict the metabolism of drugs in mammals. researchgate.netmdpi.com This is because many fungi, including Cunninghamella species, have cytochrome P-450 monooxygenase systems that are analogous to those found in mammals. mdpi.commdpi.com Studies have shown that C. blakesleeana can metabolize a wide range of drugs through pathways such as N-dealkylation and O-demethylation, mirroring mammalian metabolism. researchgate.netnih.gov For example, in the metabolism of verapamil, C. blakesleeana produced phase I metabolites that were parallel to those found in mammals. researchgate.net Similarly, the fungus was able to metabolize indomethacin (B1671933) into three metabolites that were identical to those produced in humans. chinaphar.com These findings underscore the utility of C. blakesleeana as a valuable tool for generating and studying the mammalian metabolites of various compounds. chinaphar.com

Influence on Cytochrome P450 Enzymes (e.g., CYP2D6 inhibition)

This compound and structurally similar compounds have been shown to interact with and inhibit cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast number of drugs. A compound structurally related to this compound, 1,3-dimethylamylamine (DMAA), has been identified as a strong inhibitor of CYP2D6. researchgate.net The CYP2D6 enzyme is responsible for metabolizing approximately 25% of all medications, including antidepressants and antipsychotics. researchgate.netwikipedia.org Inhibition of CYP2D6 can lead to the accumulation of these drugs in the body, potentially causing adverse effects. researchgate.net The inhibitory effects of various compounds on CYP2D6 are a significant area of study, with research showing that some H1-antihistamines also exhibit concentration-dependent inhibition of this enzyme. nih.gov

Receptor Interactions and Molecular Targets

This compound and its derivatives can interact with various molecular targets, influencing their biological activity. One notable target is fatty acid amide hydrolase (FAAH). A series of uracil urea derivatives, some synthesized using this compound, were designed and evaluated as FAAH inhibitors. rsc.orgrsc.org Structure-activity relationship (SAR) studies of these derivatives indicated that specific structural modifications could significantly enhance their inhibitory potency and selectivity for FAAH. rsc.org This line of research has led to the development of highly potent and selective FAAH inhibitors, which hold promise for therapeutic applications in managing inflammation and pain. rsc.org

Binding Studies with Cyclodextrins and Supramolecular Assemblies

The interaction between this compound and cyclodextrins, which are cyclic oligosaccharides, serves as a model for understanding host-guest chemistry, a fundamental concept in drug-receptor binding and enzyme-substrate interactions.

Thermodynamic and Spectroscopic Characterization of Host-Guest Complexes

The formation of host-guest complexes between this compound and cyclodextrins has been characterized using precise analytical techniques. researchgate.netfigshare.comacs.org Titration calorimetry is a key method used to determine the standard molar Gibbs energy, enthalpy, and entropy changes associated with the binding reaction. figshare.comacs.org These thermodynamic parameters provide a complete picture of the stability and driving forces of the complex formation.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been employed to elucidate the specific geometry of the complex. figshare.comacs.orgresearchgate.net NMR studies of the this compound-α-cyclodextrin complex revealed that the N-methyl group of the guest molecule (this compound) is positioned outside the cavity of the host (α-cyclodextrin). researchgate.netfigshare.comacs.orgresearchgate.net This finding is consistent with data obtained from calorimetric measurements. figshare.comacs.orgresearchgate.net

Table 1: Summary of Experimental Methods for this compound-Cyclodextrin Complex Analysis

| Analytical Technique | Parameter/Information Obtained | Reference |

|---|---|---|

| Titration Calorimetry | Equilibrium constants (K), Standard molar enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°) changes | figshare.com, acs.org |

Role of Hydrophobic and Van der Waals Interactions in Binding

The thermodynamic and NMR data for the binding of this compound with cyclodextrins can be qualitatively explained by the interplay of key non-covalent forces. researchgate.netfigshare.comacs.orgresearchgate.net In an aqueous environment, the formation of these inclusion complexes is primarily driven by hydrophobic and van der Waals interactions. researchgate.netresearchgate.net The alkyl chain of this compound penetrates the relatively nonpolar interior of the cyclodextrin (B1172386) cavity, which is energetically favorable as it displaces water molecules from the cavity. researchgate.net This process is stabilized by van der Waals forces between the guest molecule and the inner surface of the cyclodextrin host. researchgate.netresearchgate.net Studies on similar alkylamines show that the stability of such complexes tends to increase with the length of the alkyl chain, which underscores the importance of these hydrophobic and dispersive forces. researchgate.net

Investigations into Norepinephrine (B1679862) and Dopamine Releasing Agent (NDRA) Activity

A Norepinephrine-Dopamine Releasing Agent (NDRA) is a type of drug that induces the release of the neurotransmitters norepinephrine and dopamine from presynaptic neurons. wikipedia.orgiiab.me This class of drugs includes many amphetamine-type stimulants. wikipedia.org While various amphetamine derivatives and related compounds are known NDRAs, there is a lack of specific studies in the reviewed scientific literature directly characterizing the NDRA activity of this compound itself. However, the structurally related isomer, methylhexanamine, is categorized as an NDRA, suggesting a potential area for future investigation. wikipedia.org

Interactions with Nucleic Acids and Proteins

Direct studies on the interaction of this compound with nucleic acids and proteins are limited. However, research on its derivatives provides some insight.

A derivative of this compound, N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine, has been studied for its ability to interact with biological macromolecules. Its mechanism involves the chloroethyl group forming covalent bonds with nucleophilic sites on DNA and proteins, leading to alkylation or cross-linking. This modification can inhibit crucial cellular processes like DNA replication and transcription.

In a separate investigation, this compound was used as a reagent in the synthesis of a series of 2,4-dioxopyrimidine-1-carboxamides designed as potential inhibitors for the enzyme acid ceramidase (AC). escholarship.org The resulting N-methyl derivative (compound 27b) was tested and showed no inhibitory activity toward AC, indicating a lack of effective binding or interaction with this particular protein. escholarship.org

Cellular and Systems Biology Research

Effects on Cellular Function and Viability

The effects of this compound on cellular processes are primarily inferred from studies of its derivatives. The derivative N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride has been shown to impact cell function and viability by inhibiting DNA replication and transcription through its interaction with nucleic acids and proteins.

Contextual information comes from structure-activity relationship studies of acid ceramidase inhibitors. escholarship.org In this research, uracil derivatives that lacked the aliphatic side chain (similar to the one on this compound) did not have any effect on cell viability at concentrations up to 100 μM. escholarship.org This highlights the importance of the alkyl chain in mediating the biological effects of the more complex molecules synthesized from this compound. escholarship.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-cyclodextrin |

| N-(2-Chloroethyl)-N-methyl-6-chlorohexylamine hydrochloride |

| Acid Ceramidase (AC) |

| 2,4-dioxopyrimidine-1-carboxamides |

| Norepinephrine |

| Dopamine |

Impact on DNA Replication and Transcription

Current scientific literature lacks specific studies investigating the direct impact of this compound on DNA replication and transcription processes. Research into the genotoxicity of many simple aliphatic amines is not extensive.

However, a potential indirect mechanism for DNA damage exists. A significant area of concern for secondary aliphatic amines, such as this compound, is their potential to react with nitrite (B80452) in vivo to form N-nitrosamines. fhi.no The resulting derivative, N-Nitroso-N-methylhexylamine, is recognized as a compound that can cause cancer. nih.gov Many N-nitrosamines are known to be potent carcinogens in animals. fhi.no The carcinogenicity of nitrosamines and other compounds like aromatic amines often stems from their metabolic activation into reactive electrophiles that can form covalent bonds, or adducts, with DNA. nih.govuomustansiriyah.edu.iq This interaction can damage the DNA structure, potentially impeding DNA replication and transcription, and leading to mutations if not repaired. google.com While this pathway is a known risk for secondary amines in general, the specific propensity of this compound to undergo this transformation and its subsequent effect on DNA processes have not been detailed in available research.

Immunosuppressive Mechanisms and Lymphoid Tissue Effects

Direct research detailing the specific immunosuppressive mechanisms of this compound is limited. However, studies on related compounds and general toxicological principles provide some insight into potential effects.

Laboratory animal studies have raised suspicion that some amines may cause the depletion of certain white blood cells and their precursors within lymphoid tissue, with these effects potentially stemming from an immunosuppressive mechanism. apolloscientific.co.uk The immune system's primary organs include the bone marrow and thymus, which are responsible for producing and maturing immune cells like lymphocytes (T-cells and B-cells) and macrophages. nih.gov Chemicals can exert immunotoxic effects by disrupting the function of these organs, leading to conditions like thymic atrophy, or by directly affecting the numbers and functions of circulating immune cells. nih.gov

The structure of an amine is a critical determinant of its interaction with the immune system. For instance, studies on cationic polymer nanoparticles have shown that modifying primary amines to secondary and tertiary amines can lessen their in vivo immunotoxicity. nih.gov The mechanisms governing this toxicity are complex and material-dependent, involving pathways such as Toll-like receptor 4 (TLR4) activation and complement activation, which leads to neutrophil infiltration. nih.gov This suggests that secondary amines like this compound have the potential to interact with these fundamental components of the innate immune system, though the specific nature and outcome of this interaction are not documented.

In broader studies of chemical-induced immunotoxicity, various organic compounds have been shown to impair the immune system. Benzene metabolites, for example, can cause a decrease in the numbers of lymphocytes, including CD4+ T-cells and B-cells. nih.gov While this compound is structurally distinct from these compounds, this illustrates a general mechanism by which chemicals can induce immunosuppression. Given the general concerns about amines affecting lymphoid tissue, further investigation would be required to determine if this compound has any clinically significant immunosuppressive effects. apolloscientific.co.uk

Computational and Theoretical Studies on N Methylhexylamine

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand, such as N-Methylhexylamine, and a protein's binding site.

While specific molecular docking studies focusing exclusively on this compound with fatty acid amide hydrolase (FAAH) or monoamine oxidases (MAOs) are not extensively detailed in publicly available literature, the principles of such modeling can be inferred from studies on related compounds. For instance, research into multi-target FAAH/COX inhibitors has utilized molecular docking to screen compound libraries. nih.gov In one such study, derivatives of carprofen (B1668582) were investigated, and it was found that a urea (B33335) derivative bearing a linear C6 chain was the most potent FAAH inhibitor in its series, with an IC50 value of 3 μM. nih.gov

Modeling the interaction of this compound with an enzyme like FAAH would involve:

Defining the Binding Site: Using a known crystal structure of the enzyme, a binding pocket is identified. For FAAH, this would be the catalytic site where substrates like anandamide (B1667382) are hydrolyzed. nih.gov

Ligand Preparation: A 3D model of this compound is generated, considering its possible protonation state at physiological pH.

Sampling and Scoring: A docking algorithm samples a vast number of possible orientations and conformations of this compound within the binding site. A scoring function then estimates the binding affinity for each pose, considering factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The flexible hexyl chain of this compound would be expected to explore hydrophobic pockets within the enzyme's active site, while the secondary amine could act as a hydrogen bond donor or acceptor.

The outcomes of such docking studies provide predictions of binding modes and affinities, which can guide further experimental investigation.

The binding of a ligand to a receptor is a complex process governed by changes in enthalpy and entropy, which are captured in the Gibbs free energy of binding (ΔG). A critical component of this is the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, typically water. eyesopen.com

Computational studies on the binding of this compound to host molecules like cyclodextrins provide significant insight into its conformational behavior and the thermodynamics of binding. acs.orgnih.gov In these host-guest systems, this compound must be desolvated to enter the relatively hydrophobic cavity of the cyclodextrin (B1172386). This process carries an energetic penalty that must be overcome by favorable interactions within the binding pocket. rcsb.org

NMR and calorimetric results, supported by computational models, have shown that when this compound binds to α-cyclodextrin, its N-methyl group and likely the charged amine remain outside the cavity, interacting with the solvent. github.comacs.orgresearchgate.net The hydrophobic hexyl chain, however, is accommodated within the host. This binding is understood to be driven primarily by van der Waals forces and hydrophobic effects. github.comacs.org

The accurate prediction of binding free energies relies on robust computational methods and force fields. Studies have benchmarked force fields like SMIRNOFF99Frosst and GAFF for their ability to replicate experimental binding data for a set of host-guest complexes, including this compound with α-cyclodextrin. acs.orgnih.gov These calculations provide a complete thermodynamic signature (ΔG°, ΔH, and -TΔS°) of the binding event. nih.gov

Table 1: Experimental vs. Calculated Binding Free Energies (ΔG°) for this compound with α-Cyclodextrin

| Force Field | Experimental ΔG° (kcal/mol) | Calculated ΔG° (kcal/mol) | RMSE (Overall System) (kcal/mol) |

| SMIRNOFF99Frosst | -3.70 | -4.01 | 0.9 [0.7, 1.1] |

| GAFF v1.7 | -3.70 | -3.90 | 0.9 [0.7, 1.1] |

| GAFF v2.1 | -3.70 | -5.16 | 1.7 [1.5, 1.9] |

Data sourced from studies benchmarking force fields using host-guest binding thermodynamics. nih.gov The Root Mean Square Error (RMSE) is reported for the entire set of 43 host-guest pairs in the study, with 95% confidence intervals in brackets.

Modeling Interactions with Enzymes (e.g., FAAH, MAOs)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and dynamics that are often inaccessible to static modeling. rsc.org

MD simulations are essential for exploring the conformational landscape of flexible molecules like this compound. The molecule's rotatable bonds allow it to adopt numerous shapes (conformers), and simulations can reveal which conformers are most stable and how the molecule transitions between them.

The solvent environment is a critical factor in any biological process. Computational simulations can treat the solvent in two primary ways: explicitly or implicitly.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box. This is the most realistic and accurate method, as it allows for specific hydrogen bonding and other direct interactions between the solute and solvent. miami.edu Water models like TIP3P and TIP4Pew are commonly used in these simulations. nih.govacs.org Studies on this compound binding to cyclodextrins have employed explicit TIP3P water to solvate the system, providing a detailed picture of hydration. acs.orgacs.org

Implicit Solvent Models: These models, such as Generalized Born (GB) models, represent the solvent as a continuous medium with average properties. acs.org This approach is computationally much faster than using explicit solvent, making it suitable for high-throughput screening. However, it can lack accuracy because it averages out the specific, local interactions between the solute and individual solvent molecules. Evaluations have shown that while implicit models can be useful, they may not capture the full complexity of solvation and desolvation, sometimes leading to an overestimation of binding strength compared to explicit solvent simulations. acs.org